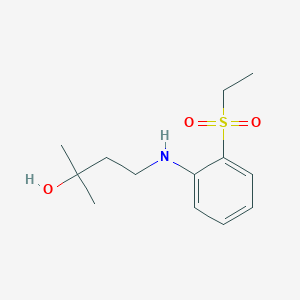
2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline, also known as EPPA, is a chemical compound that belongs to the class of sulfonamides. It has been studied for its potential as a therapeutic agent due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline may reduce inflammation and pain in various conditions.
Biochemical and Physiological Effects:
2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro. However, the biochemical and physiological effects of 2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline in humans are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline in lab experiments is its unique chemical structure and properties, which may make it a potential candidate for the development of new therapeutic agents. However, one limitation is the lack of understanding of its biochemical and physiological effects in humans, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the research of 2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline. One direction is to further investigate its potential as a therapeutic agent for various inflammatory conditions and cancer. Another direction is to study its biochemical and physiological effects in humans to better understand its potential applications. Additionally, further research is needed to optimize the synthesis method of 2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline to improve its purity and yield.
Métodos De Síntesis
2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of 2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline involves the reaction of 4-bromo-1-cyclohexene with sodium hydride, followed by the reaction with 2-ethylsulfonyl chloride. The final step involves the reaction of the resulting compound with N-(2-hydroxypropyl)propan-2-amine. The synthesis of 2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline has been reported in several scientific journals, and the purity of the compound can be confirmed through various analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline has been studied for its potential as a therapeutic agent due to its unique chemical structure and properties. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis and neuropathic pain. 2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline has also been shown to have antitumor activity in vitro, making it a potential candidate for the treatment of various types of cancer.
Propiedades
IUPAC Name |
2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-4-22(19,20)17-8-6-5-7-16(17)18-14-9-11-15(12-10-14)21-13(2)3/h5-8,13-15,18H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIXZKFOTLWXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NC2CCC(CC2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624157.png)
![3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B6624164.png)
![[(3S,4R)-1-(5-bromopyrimidin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624174.png)
![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B6624182.png)
![5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile](/img/structure/B6624188.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]cyclopropanesulfonamide](/img/structure/B6624197.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6624199.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B6624203.png)
![N-[2-oxo-2-(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)ethyl]ethanesulfonamide](/img/structure/B6624212.png)
![N-[(3-chloro-4-methylphenyl)methyl]-1-(2-ethylsulfonylethyl)pyrazol-3-amine](/img/structure/B6624219.png)
![4-ethylsulfonyl-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B6624233.png)
![4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline](/img/structure/B6624248.png)

